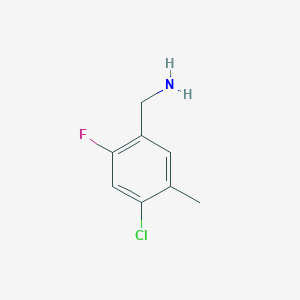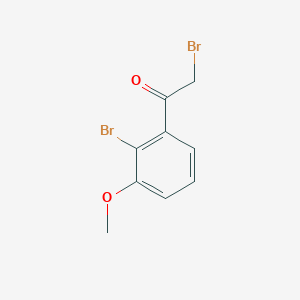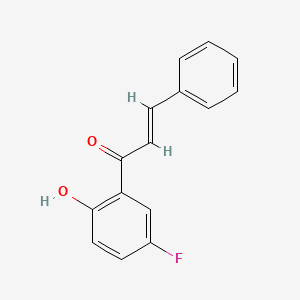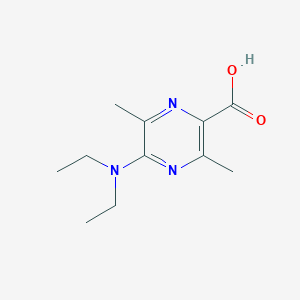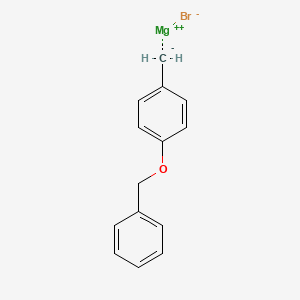
4-Benzyloxybenzyl Magnesium Bromide
概要
説明
Molecular Structure Analysis
The molecular formula of 4-Benzyloxybenzyl Magnesium Bromide is C14H13BrMgO . This compound is a part of the Grignard reagents family, which are known for their high reactivity.Physical And Chemical Properties Analysis
This compound is a dark orange to dark brown liquid. Its molecular weight is 287.43, and it has a density of 1.033 g/mL .作用機序
Target of Action
4-Benzyloxybenzyl Magnesium Bromide is a Grignard reagent, a class of organometallic compounds commonly used in organic synthesis. The primary targets of this compound are electrophilic carbon atoms in various organic substrates, where it can facilitate the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the substrate. This is a concerted mechanism, where the nucleophile (the Grignard reagent) attacks the carbon atom at the same time that the leaving group (often a halide) is expelled . The result is the formation of a new carbon-carbon bond, effectively linking the substrate with the benzyloxybenzyl group .
Biochemical Pathways
While the specific biochemical pathways affected by this compound would depend on the particular substrate and reaction conditions, one common application of Grignard reagents is in the synthesis of alcohols, where they can add to carbonyl groups to form new carbon-carbon bonds . The downstream effects of this reaction would be the production of new organic compounds with altered structures and properties.
Pharmacokinetics
The pharmacokinetics of this compound, like other Grignard reagents, is not typically discussed in the same way as for drug molecules. This is because Grignard reagents are usually used in vitro for chemical synthesis, rather than being administered to living organisms. The reactivity and stability of grignard reagents can be influenced by factors such as temperature, solvent, and the presence of water or other impurities .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds from simpler substrates . This can lead to the production of a wide range of organic compounds, depending on the specific substrates and reaction conditions used.
Action Environment
The action of this compound, like other Grignard reagents, is highly sensitive to the reaction environment. Grignard reagents are typically prepared and used under anhydrous conditions, as they react vigorously with water to form hydrocarbons . They are also sensitive to oxygen and carbon dioxide, which can lead to the formation of unwanted byproducts . Therefore, the efficacy and stability of Grignard reagents like this compound are heavily influenced by environmental factors such as moisture, oxygen levels, and temperature .
実験室実験の利点と制限
One of the main advantages of BnO-MgBr is its versatility in organic synthesis. It can be used to synthesize a wide range of organic compounds, making it a valuable tool for researchers in organic chemistry. Additionally, BnO-MgBr is relatively easy to prepare and handle, making it accessible to a wide range of researchers.
However, BnO-MgBr also has some limitations. It can be highly reactive and must be handled with care to prevent unwanted side reactions. Additionally, BnO-MgBr is sensitive to air and moisture, which can lead to the formation of unwanted side products.
将来の方向性
There are several future directions for the use of BnO-MgBr in scientific research. One area of interest is the development of new methods for the synthesis of complex organic molecules using BnO-MgBr. Additionally, researchers are exploring the use of BnO-MgBr in the development of new materials and drugs. Finally, there is ongoing research into the mechanism of action of BnO-MgBr, which could lead to new insights into organic chemistry and the development of new synthetic methods.
科学的研究の応用
BnO-MgBr has a wide range of applications in scientific research. It is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. BnO-MgBr can also be used in the formation of carbon-carbon bonds, which is a critical step in the synthesis of many organic compounds. Additionally, BnO-MgBr can be used in the functionalization of organic molecules, which is essential for the development of new materials and drugs.
生化学分析
Biochemical Properties
The biochemical properties of 4-Benzyloxybenzyl Magnesium Bromide are not well-documented in the literature. It is known that magnesium, a component of this compound, plays a crucial role in many biochemical reactions. Magnesium is involved in over 300 enzyme-related processes, including DNA replication, protein synthesis, and energy production
Cellular Effects
While the specific cellular effects of this compound are not well-studied, the role of magnesium in cellular processes is well-documented. Magnesium is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling, as well as the stability of biomolecules, such as RNA, DNA, and proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that magnesium ions can interact with various biomolecules, influencing their function and activity
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Magnesium, a component of this compound, is a key player in many metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Magnesium, a component of this compound, is transported by several transport systems in prokaryotes, including CorA, MgtA/B, and MgtE
特性
IUPAC Name |
magnesium;1-methanidyl-4-phenylmethoxybenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNESCVGCLHXXEM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)OCC2=CC=CC=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



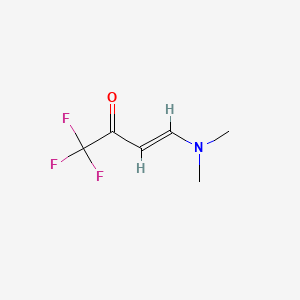
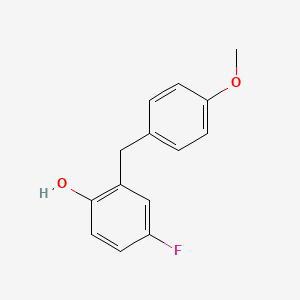
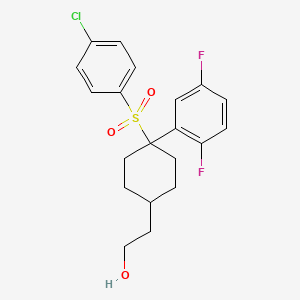
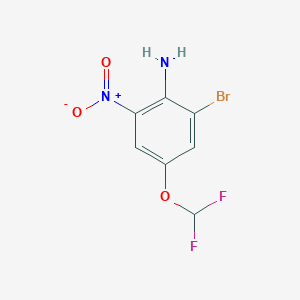
![1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid](/img/structure/B3039971.png)
